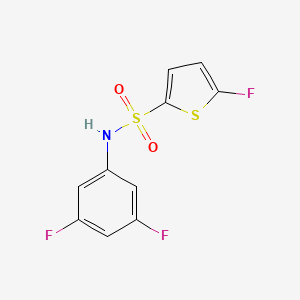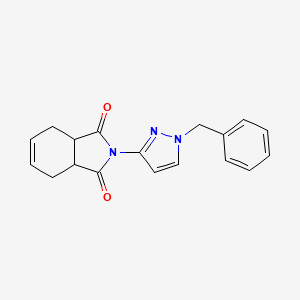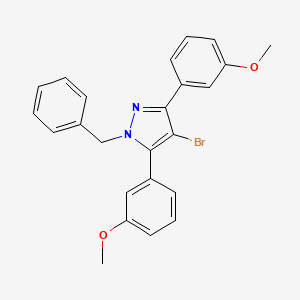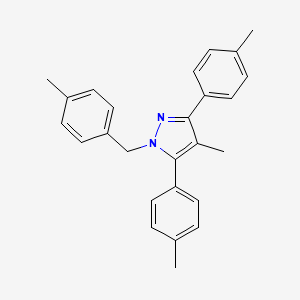![molecular formula C27H30N2O4 B10911505 2-(benzyloxy)-N'-[(E)-(2,4-dipropoxyphenyl)methylidene]benzohydrazide](/img/structure/B10911505.png)
2-(benzyloxy)-N'-[(E)-(2,4-dipropoxyphenyl)methylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZYLOXY)-N’~1~-[(E)-1-(2,4-DIPROPOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a benzyloxy group and a dipropoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLOXY)-N’~1~-[(E)-1-(2,4-DIPROPOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE typically involves multiple steps. One common method starts with the preparation of the benzyloxybenzaldehyde intermediate, which is then reacted with a hydrazide derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLOXY)-N’~1~-[(E)-1-(2,4-DIPROPOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield benzyloxybenzoic acid derivatives, while reduction reactions may produce benzyloxybenzyl alcohol derivatives.
Scientific Research Applications
2-(BENZYLOXY)-N’~1~-[(E)-1-(2,4-DIPROPOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(BENZYLOXY)-N’~1~-[(E)-1-(2,4-DIPROPOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-BENZYLOXY-4,5-DIMETHOXYBENZALDEHYDE: This compound shares the benzyloxy group but differs in its methoxy substituents.
2-BENZYLOXYBENZOIC ACID: Similar in structure but contains a carboxylic acid group instead of the hydrazide moiety.
Uniqueness
2-(BENZYLOXY)-N’~1~-[(E)-1-(2,4-DIPROPOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE is unique due to its combination of benzyloxy and dipropoxyphenyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H30N2O4 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[(E)-(2,4-dipropoxyphenyl)methylideneamino]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C27H30N2O4/c1-3-16-31-23-15-14-22(26(18-23)32-17-4-2)19-28-29-27(30)24-12-8-9-13-25(24)33-20-21-10-6-5-7-11-21/h5-15,18-19H,3-4,16-17,20H2,1-2H3,(H,29,30)/b28-19+ |
InChI Key |
YEKCLBULZOEBSI-TURZUDJPSA-N |
Isomeric SMILES |
CCCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3)OCCC |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=CC=C3)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Diphenyl-5,6,11,11A-tetrahydro-1H-imidazo[1,5-B]beta-carboline-1,3(2H)-dione](/img/structure/B10911426.png)
![N-(2-chloropyridin-3-yl)-3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911434.png)
![N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10911441.png)
![2-{[(2-methylphenyl)carbamoyl]amino}-N-phenylbenzamide](/img/structure/B10911448.png)

![N-(3,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10911454.png)
![3-methyl-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10911474.png)

![3-(methylsulfanyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B10911489.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(4-tert-butylphenyl)cyclopropanecarbohydrazide](/img/structure/B10911491.png)

![4-{[(E)-{5-[(2-methylphenoxy)methyl]furan-2-yl}methylidene]amino}-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10911514.png)

